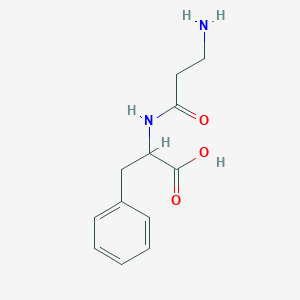
2-(3-Aminopropanoylamino)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Carnosine is a naturally occurring dipeptide composed of covalently bonded alanine and histidine residues. It is found in various tissues, including the brain, heart, skin, muscle, and gastrointestinal tract. Its biological and pharmacological significance makes it an intriguing compound for scientific exploration .
Preparation Methods
Synthetic Routes:: L-Carnosine can be synthesized through the following steps:
Condensation of Alanine and Histidine: Alanine and histidine react to form L-Carnosine. The reaction involves the amino group of alanine and the imidazole ring of histidine.
Industrial Production Methods:
Chemical Reactions Analysis
L-Carnosine undergoes various reactions:
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions.
Substitution Reactions: L-Carnosine can participate in substitution reactions, where functional groups are replaced.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions.
Scientific Research Applications
L-Carnosine has diverse applications:
Antioxidant Properties: It scavenges free radicals, protecting cells from oxidative damage.
Anti-Aging and Skin Health: Used in cosmetics and skincare products.
Metal Chelation: Binds to toxic metals, aiding in detoxification.
Neuroprotection: May enhance cognitive function and protect against neurodegenerative diseases.
Muscle Performance: Some studies suggest it improves exercise performance.
Mechanism of Action
L-Carnosine’s effects are multifaceted:
Antioxidant Activity: It directly neutralizes free radicals.
Metal Chelation: Binds to metal ions, preventing their harmful effects.
Anti-Glycation: Reduces protein glycation, which contributes to aging and disease.
Neurotransmitter Modulation: May influence neurotransmitter release.
Comparison with Similar Compounds
L-Carnosine stands out due to its unique combination of alanine and histidine. Similar compounds include anserine (related dipeptide) and other metal-binding peptides.
Properties
CAS No. |
19771-40-5 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(3-aminopropanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H16N2O3/c13-7-6-11(15)14-10(12(16)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)(H,16,17) |
InChI Key |
FLJLAJANCPPHDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B12110090.png)

![4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12110098.png)
![8a-[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12110101.png)
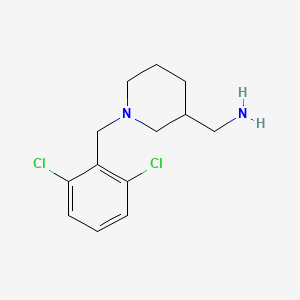

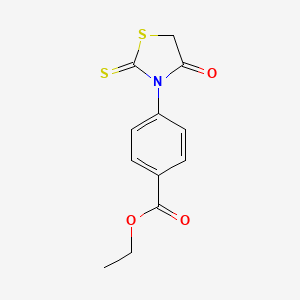


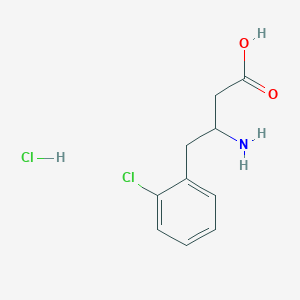

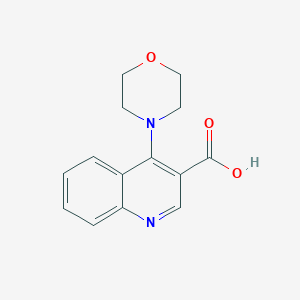

![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)
